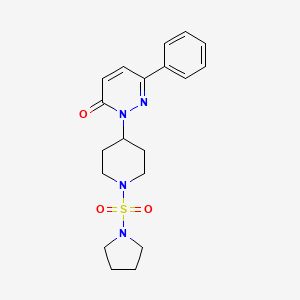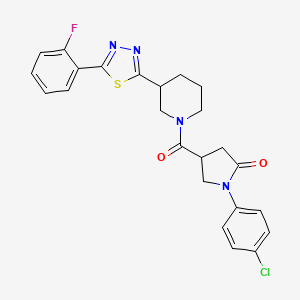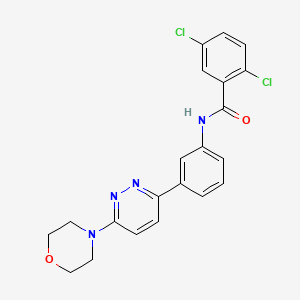![molecular formula C18H18N2O5S B2750017 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide CAS No. 899954-52-0](/img/structure/B2750017.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Research on novel derivatives of related structures has shown significant antioxidant and anticancer activities. For instance, a study explored the antioxidant and anticancer activity of novel derivatives, indicating that certain compounds exhibited higher antioxidant activity than well-known antioxidants like ascorbic acid. These compounds were tested against human glioblastoma and triple-negative breast cancer cell lines, with some showing notable cytotoxicity, suggesting potential applications in cancer treatment and antioxidant therapy (Tumosienė et al., 2020).
Synthesis and Biological Activity of Derivatives
Another study focused on the synthesis, characterization, and biological activity of derivatives related to thiazole and propanamide structures. These compounds demonstrated antiproliferative activity against various cancer cell lines, including human colon cancer and breast cancer, as well as antimicrobial activity. This suggests the potential of such derivatives in developing new therapeutic agents (Božić et al., 2017).
Molecular Dynamics and Biological Evaluation
Further research into Schiff bases containing triazole and pyrazole rings, which share some similarity with the target compound, revealed significant inhibitory potentials against α-glucosidase, along with potent antioxidant activity. This illustrates the compound's potential in managing diabetes and oxidative stress-related conditions (Pillai et al., 2019).
Preclinical Activity in Disease Models
Derivatives with similar structural motifs have been studied for their preclinical activity in models of diffuse malignant peritoneal mesothelioma. These studies indicate that certain structural features are critical for potent activity, including the ability to inhibit tumor cell proliferation at nanomolar concentrations, highlighting their potential in treating diseases with poor responses to conventional therapies (Spanò et al., 2016).
Antioxidant Properties and Chemical Analysis
The compound's structural components, such as the methoxybenzyl and propanamide groups, are known to influence antioxidant properties. Studies on new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction, for example, have shown moderate antioxidant activity, offering insights into the synthesis and potential applications of antioxidants in pharmaceuticals and material science (Lima et al., 2021).
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding and coordination interactions . These interactions can lead to changes in the conformation or activity of the target, which can then influence cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the potential for this compound to interact with various targets, it could potentially influence a variety of biochemical pathways
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates are areas of ongoing research .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s specific targets and the biochemical pathways it influences .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or ions, and temperature
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-15-8-4-2-6-13(15)12-19-17(21)10-11-20-18(22)14-7-3-5-9-16(14)26(20,23)24/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOJUINVMQHLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749940.png)


![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749948.png)
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2749949.png)


![1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea](/img/structure/B2749954.png)

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]dec-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B2749956.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)
